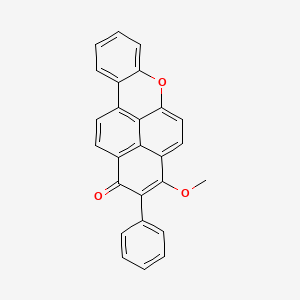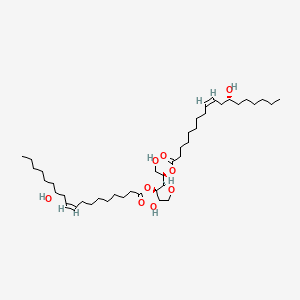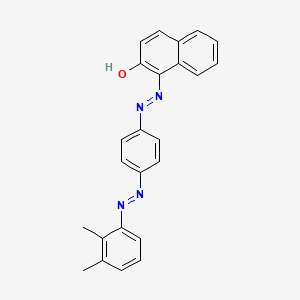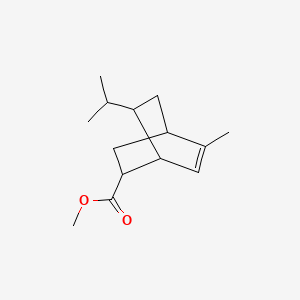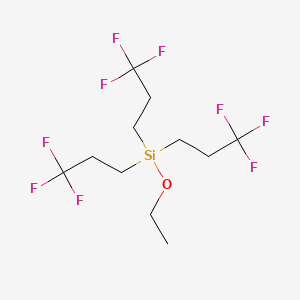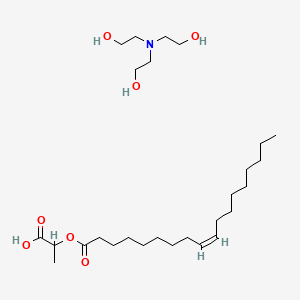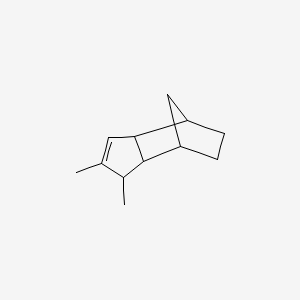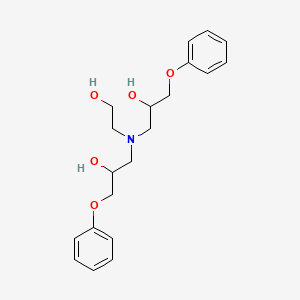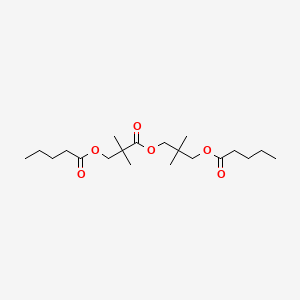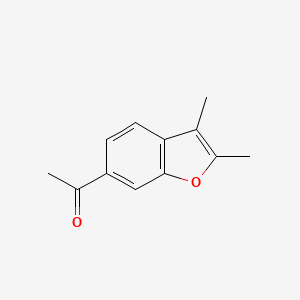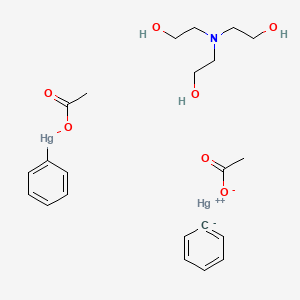
Sinmel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sinmel” is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. While specific details about this compound are not widely available, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sinmel typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in oxidation states.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Sinmel undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often resulting in the formation of oxides.
Reduction: Involves the gain of electrons, often resulting in the formation of reduced compounds.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Sinmel has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sinmel involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. For example, this compound may interact with enzymes, receptors, or other proteins to modulate their activity and influence cellular processes.
Propiedades
Número CAS |
8015-27-8 |
|---|---|
Fórmula molecular |
C22H31Hg2NO7 |
Peso molecular |
822.7 g/mol |
Nombre IUPAC |
acetyloxy(phenyl)mercury;benzene;2-[bis(2-hydroxyethyl)amino]ethanol;mercury(2+);acetate |
InChI |
InChI=1S/C6H15NO3.2C6H5.2C2H4O2.2Hg/c8-4-1-7(2-5-9)3-6-10;2*1-2-4-6-5-3-1;2*1-2(3)4;;/h8-10H,1-6H2;2*1-5H;2*1H3,(H,3,4);;/q;;-1;;;+1;+2/p-2 |
Clave InChI |
VAUPCGWNZVTQEB-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)O[Hg]C1=CC=CC=C1.C1=CC=[C-]C=C1.C(CO)N(CCO)CCO.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


